molecular formula C6H12Cl2N2S2 B6602365 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride CAS No. 1211449-80-7

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride

Cat. No. B6602365
M. Wt: 247.2 g/mol
InChI Key: NTIROLYIVNIUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride (MTED) is a small molecule that is commonly used in research and laboratory experiments. MTED has a wide range of applications, from studying the biochemical and physiological effects of drugs to exploring the mechanisms of action and synthesizing new compounds. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride involves the reaction of 2-chloroethylamine hydrochloride with 4-methyl-2-thiazolyl mercaptan followed by purification and salt formation with hydrochloric acid.

Starting Materials
2-chloroethylamine hydrochloride, 4-methyl-2-thiazolyl mercaptan

Reaction
Step 1: Dissolve 2-chloroethylamine hydrochloride in water., Step 2: Add 4-methyl-2-thiazolyl mercaptan to the solution and stir at room temperature for several hours., Step 3: Filter the resulting solid and wash with water., Step 4: Purify the solid by recrystallization from ethanol., Step 5: Dissolve the purified solid in hydrochloric acid and evaporate to dryness., Step 6: Recrystallize the resulting dihydrochloride salt from ethanol.

Scientific Research Applications

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research. It has been used in the study of drug metabolism, to explore the mechanism of action of drugs, and to synthesize new compounds. It has also been used to study the biochemical and physiological effects of drugs, as well as to study the structure and function of proteins and enzymes.

Mechanism Of Action

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride has been shown to interact with proteins and enzymes in a variety of ways. It has been found to inhibit the activity of enzymes, interfere with the binding of proteins to their substrates, and modulate the activity of proteins by binding to specific sites on their surfaces. It has also been found to interact with DNA, RNA, and small molecules, which can affect the expression of genes.

Biochemical And Physiological Effects

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, proteins, and other molecules, as well as to affect the expression of genes. It has also been found to have an inhibitory effect on the growth of cancer cells, as well as to have an anti-inflammatory effect.

Advantages And Limitations For Lab Experiments

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and has a wide range of applications. However, it is also limited by its reactivity, which can make it difficult to control the reaction conditions.

Future Directions

The potential future directions for 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride include further research into the biochemical and physiological effects of the compound, as well as its mechanisms of action. Additionally, further studies could explore the potential application of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride in drug design and synthesis, as well as its potential use for the treatment of various diseases. Other potential future directions include the exploration of the interactions between 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride and other molecules, and the development of new methods for synthesizing and using the compound.

properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S2.2ClH/c1-5-4-10-6(8-5)9-3-2-7;;/h4H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIROLYIVNIUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-Methyl-1,3-thiazol-2-yl)thio]ethyl}amine dihydrochloride

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